methylamine CAS No. 1035211-86-9](/img/structure/B1384693.png)
[(2R)-2-aminopropyl](benzyl)methylamine
Descripción general
Descripción
“(2R)-2-aminopropylmethylamine” is a chemical compound with the IUPAC name N1-benzyl-N~1~-methyl-1,2-propanediamine . It has a molecular weight of 178.28 and is typically stored at 4°C . The compound is in liquid form .
Synthesis Analysis
The synthesis of this compound can involve the reaction of primary amines with formaldehyde . This process is known as the Petasis reaction . Another method involves the reaction of (2R)-2-amino-N-benzyl-N-methylpropanamide with LAH in THF at 50°C under nitrogen atmosphere .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N2/c1-10(12)8-13(2)9-11-6-4-3-5-7-11/h3-7,10H,8-9,12H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Amines, such as “(2R)-2-aminopropylmethylamine”, can act as nucleophiles . They can undergo alkylation and acylation reactions with halogenoalkanes, acyl chlorides, and acid anhydrides . Amines can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis
“(2R)-2-aminopropylmethylamine” is a liquid at room temperature . It has a molecular weight of 178.28 . The compound is typically stored at 4°C .Aplicaciones Científicas De Investigación
Summary of the Application
The synthesis of secondary and tertiary amines through the reductive amination of carbonyl compounds is one of the most significant reactions in synthetic chemistry . Asymmetric reductive amination for the formation of chiral amines, which are required for the synthesis of pharmaceuticals and other bioactive molecules, is often achieved through transition metal catalysis .
Methods of Application or Experimental Procedures
The process involves the reaction of an amine with a ketone partner to form an intermediate hemiaminal, which then loses water to give an imine that is subsequently reduced to the corresponding amine . This process is often accomplished using organocatalysis or chiral transition metal ™-based catalysis .
Results or Outcomes
The discovery of asymmetric reductive amination by imine reductase (IRED) and reductive aminase (RedAm) enzymes has served as the starting point for a new industrial approach to the production of chiral amines . This has led from laboratory-scale milligram transformations to ton-scale reactions that are now described in the public domain .
2. Synthesis of Benzoxazoles
Summary of the Application
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Methods of Application or Experimental Procedures
A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
Results or Outcomes
The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
3. Substitution-type Electrophilic Amination
Summary of the Application
Substitution-type electrophilic amination is a significant method in the synthesis of amines . It involves the use of hydroxylamine-derived reagents .
Methods of Application or Experimental Procedures
The process involves the reaction of an amine with a hydroxylamine-derived reagent . This reaction can lead to the formation of new C-N bonds .
Results or Outcomes
This method allows for the synthesis of a wide range of amines, which can be used in various applications in organic chemistry .
4. Use of Amines in Industrial Applications
Summary of the Application
Amines, such as aniline and ethanolamine, are used in various industrial applications . They are used in the production of rubber, dyes, pharmaceuticals, synthetic resins, and fibers .
Results or Outcomes
The use of amines in these industries has led to the production of a wide range of products, including rubber, dyes, pharmaceuticals, synthetic resins, and fibers .
5. Remote Functionalizations Using Nitrogen Radicals in H-Atom Transfer (HAT) Reactions
Summary of the Application
Remote functionalizations using nitrogen radicals in H-Atom Transfer (HAT) reactions is a significant method in the synthesis of amines . It involves the use of nitrogen radicals .
Methods of Application or Experimental Procedures
The process involves the reaction of an amine with a nitrogen radical . This reaction can lead to the formation of new C-N bonds .
Results or Outcomes
This method allows for the synthesis of a wide range of amines, which can be used in various applications in organic chemistry .
6. Use of Amines in Food Products
Summary of the Application
Amines are used as additives in food products . They are important building blocks in organic chemistry and have many practical applications .
Results or Outcomes
The use of amines in these industries has led to the production of a wide range of products, including food additives .
Safety And Hazards
This compound is classified as a danger according to GHS pictograms . It can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
(2R)-1-N-benzyl-1-N-methylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-10(12)8-13(2)9-11-6-4-3-5-7-11/h3-7,10H,8-9,12H2,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTMHOATGUADSI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(C)CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-2-aminopropyl](benzyl)methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-{2-[2-(4-Azidobenzoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1384610.png)
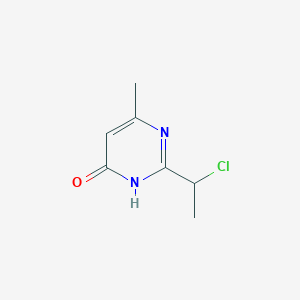
![8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine](/img/structure/B1384612.png)
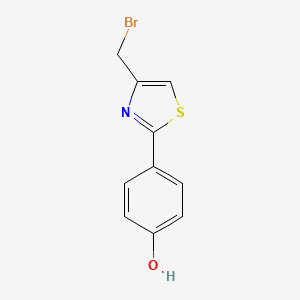

![5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol](/img/structure/B1384619.png)
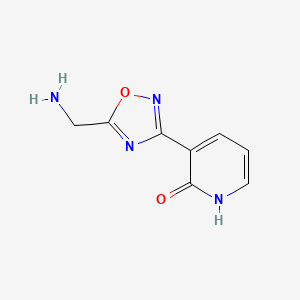


![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)
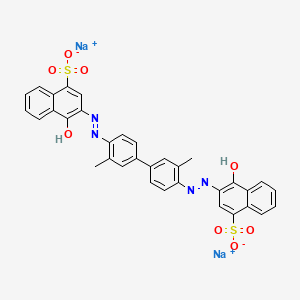
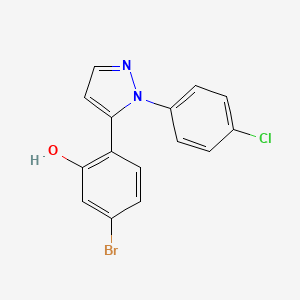
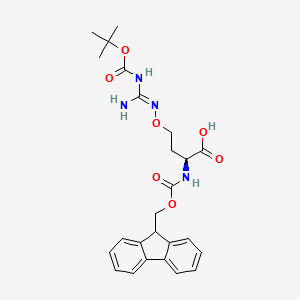
![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)